1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of furan, thiophene, and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is the condensation of furan-2-yl and thiophen-2-yl derivatives with appropriate urea precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and furan derivatives, such as:
- Thiophene-2-carboxylic acid
- Furan-2-carboxylic acid
- Thiophene-2-ylmethylamine
- Furan-2-ylmethylamine
Uniqueness
1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of furan, thiophene, and urea functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c19-13(9-18-16(20)17-8-12-3-2-6-22-12)15-7-11(10-23-15)14-4-1-5-21-14/h1-7,10,13,19H,8-9H2,(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZRRGKMCQOVOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)C(CNC(=O)NCC3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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